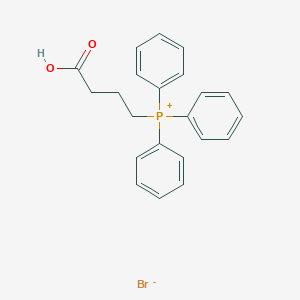

(3-Carboxypropyl)triphenylphosphonium bromide

Description

Properties

IUPAC Name |

3-carboxypropyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21O2P.BrH/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVJKVMGJABKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443905 | |

| Record name | (3-Carboxypropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17857-14-6 | |

| Record name | (3-Carboxypropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Carboxyprop-1-yl)(triphenyl)phosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (3-Carboxypropyl)triphenylphosphonium bromide

This guide provides a comprehensive overview of the core physical and chemical properties of (3-Carboxypropyl)triphenylphosphonium bromide (CAS No. 17857-14-6), a versatile phosphonium salt. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its application, particularly focusing on its role as a Wittig reagent and a mitochondrial-targeting moiety.

Introduction and Strategic Importance

This compound is a quaternary phosphonium salt that has garnered significant interest in organic synthesis and medicinal chemistry.[1] Its bifunctional nature, possessing both a lipophilic triphenylphosphonium cation and a hydrophilic carboxylic acid group, makes it a unique and valuable reagent.[1][2] The triphenylphosphonium group is the cornerstone of the Wittig reaction, a powerful method for carbon-carbon bond formation to synthesize alkenes from aldehydes and ketones.[1][3][4]

Beyond classical organic synthesis, the delocalized positive charge on the phosphorus atom allows the molecule to act as a mitochondrial-targeting vehicle.[5] Due to the significant negative membrane potential of the inner mitochondrial membrane, this cationic moiety facilitates the accumulation of molecules it is attached to within the mitochondria.[5] This property is extensively exploited in drug delivery systems for targeting therapeutics to mitochondria, which is crucial for treating diseases associated with mitochondrial dysfunction, including certain cancers.[2][5][6][]

Chemical Identity and Core Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application in experimental design.

Chemical Structure

The structure consists of a central phosphorus atom bonded to three phenyl rings and a carboxypropyl chain, with a bromide counter-ion.

Caption: Chemical Structure of this compound.

Summary of Physical Properties

The following table consolidates the key physical and chemical identifiers for this compound.

| Property | Value | Reference(s) |

| CAS Number | 17857-14-6 | [8][9][10] |

| Molecular Formula | C₂₂H₂₂BrO₂P | [9][10][11] |

| Molecular Weight | 429.29 g/mol | [8][10][11] |

| Appearance | White to off-white or light yellow crystalline powder, crystals, or granules.[1][2][9][12][13] | [1][2][9][12][13] |

| Melting Point | 244-247 °C (lit.); other reported ranges include 246.0 to 250.0 °C.[2][8][9][12][13] | [2][8][9][12][13] |

| Solubility | Soluble in water and ethanol.[9][10][13][14] Moderately soluble in methanol and dimethylformamide (DMF).[1][13] Very slightly soluble in chloroform.[13] | [1][9][10][13][14] |

| Sensitivity | Hygroscopic.[9][14] | [9][14] |

| Storage Temperature | Room temperature, under an inert atmosphere.[9][14] | [9][14] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1][15][16] |

| LogP | 0.84930 | [9][13] |

Spectroscopic Data for Structural Elucidation

Confirmation of the chemical structure and assessment of purity are routinely performed using spectroscopic methods. While raw spectral data is beyond the scope of this guide, several suppliers and chemical databases confirm the availability of NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectra for this compound.[17][18][19] This data is critical for quality control in both research and manufacturing settings.

Key Experimental Protocols

The following sections detail validated methodologies for the synthesis and characterization of this compound, providing the causal logic behind key procedural steps.

Protocol 1: Synthesis from 4-Bromobutyric Acid

This compound is most commonly synthesized via a nucleophilic substitution reaction between triphenylphosphine and 4-bromobutyric acid. The lone pair on the phosphorus atom attacks the electrophilic carbon bearing the bromine atom, displacing bromide and forming the C-P bond to yield the phosphonium salt.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and under an argon or nitrogen atmosphere, combine 4-bromobutyric acid (1.0 eq.) and triphenylphosphine (1.0 eq.).[1][20] Some procedures perform this neat (solvent-free), while others use a solvent such as toluene or acetonitrile.[1][10][16]

-

Causality: The inert atmosphere is crucial to prevent potential oxidation of triphenylphosphine at elevated temperatures. The 1:1 molar ratio ensures complete consumption of the starting materials.

-

-

Reaction: Heat the mixture to reflux. The exact temperature and duration vary by procedure, ranging from 105°C to 140°C for 2 to 48 hours.[1][10][16][20] The reaction mixture may initially melt to a homogenous solution before the product begins to precipitate as a solid.[20]

-

Causality: The high temperature provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate. The formation of a precipitate drives the reaction to completion according to Le Chatelier's principle.

-

-

Isolation and Purification: After the reaction period, cool the mixture to room temperature. The resulting solid mass is broken up and suspended in a solvent like chloroform or diethyl ether with vigorous stirring.[20][21]

-

Causality: This washing step is critical for removing any unreacted starting materials or non-polar impurities. The desired phosphonium salt product is generally insoluble in these organic solvents, allowing for its purification by filtration.

-

-

Final Collection: Collect the white solid product by vacuum filtration, wash it with additional diethyl ether, and dry it in a vacuum oven.[20][21]

Protocol 2: Melting Point Determination

The melting point is a primary indicator of a compound's purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed range indicates the presence of impurities.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the crystalline product from Protocol 1 is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 244°C).[9][13] Then, decrease the heating rate to 1-2°C per minute.

-

Causality: A slow heating rate near the melting point is essential to ensure thermal equilibrium between the sample and the thermometer, allowing for an accurate reading.

-

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol 3: Qualitative Solubility Assessment

Understanding the solubility profile is vital for choosing appropriate solvents for reactions, purification, and formulation.

Step-by-Step Methodology:

-

Preparation: Place approximately 10-20 mg of the compound into separate test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, ethanol, methanol, DMF, chloroform).[1][9][13]

-

Observation: Agitate each tube vigorously for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

Applications in Research and Development

The unique physical properties of this compound directly enable its primary applications.

The Wittig Reaction

Its most traditional use is as a precursor to a phosphorus ylide for the Wittig reaction.[1] The carboxylic acid can be deprotonated along with the α-carbon, or it can be protected and deprotected as needed for a specific synthetic route. This allows for the synthesis of complex molecules containing an alkene and a carboxylic acid moiety.

Mitochondrial Targeting in Drug Delivery

The compound's role as a mitochondrial targeting agent is of high interest in modern drug development.[2][5][6]

Caption: Mechanism of mitochondrial accumulation driven by membrane potential.

The large, delocalized lipophilic cation (TPP⁺) is driven across the mitochondrial inner membrane by the strong negative membrane potential.[5] This allows for the targeted delivery of attached therapeutic agents, enhancing their efficacy and reducing off-target side effects.[2][] It is a reactant for preparing numerous bioactive compounds, including:

-

Histone deacetylase (HDAC) inhibitors with antitumor activity.[8]

-

Antimalarial agents like boron-containing benzoxaboroles.[8]

-

Inhibitors of protein tyrosine phosphatase 1B, a target for diabetes and obesity treatment.[8]

-

Sphingosine 1-phosphate-1 receptor antagonists.[][10]

Conclusion

This compound is more than a simple organic salt; it is a strategic tool for synthetic and medicinal chemists. Its well-defined physical properties—a high melting point indicative of stability, predictable solubility in polar solvents, and a hygroscopic nature—are critical parameters for its successful application. The dual functionality of its structure underpins its utility in both robust C-C bond formation and sophisticated, targeted drug delivery strategies, making it a compound of enduring importance in scientific research.

References

- This compound 98 17857-14-6. Sigma-Aldrich.

- This compound. LookChem.

- This compound 17857-14-6 wiki. chemicalbook.com.

- Synthesis of B. This compound. PrepChem.com.

- This compound | 17857-14-6. Chemicalbook.

- This compound | 17857-14-6. Tokyo Chemical Industry Co., Ltd..

- This compound. CymitQuimica.

- Buy this compound from CHUANGNONG CHEMICALS. guidechem.com.

- This compound. Chem-Impex.

- This compound(17857-14-6) 1 h nmr. ChemicalBook.

- (3-Carboxypropyl)(triphenyl)phosphanium bromide | C22H22BrO2P. PubChem.

- This compound. chemicalbook.com.

- What are the applications of Tripheneylphosphonium Bromide?. Guidechem.

- (4-Carboxybutyl)triphenylphosphonium bromide 98 17814-85-6. Sigma-Aldrich.

- Synthesis of A. (Carboxypropyl)triphenylphosphonium bromide. PrepChem.com.

- Understanding (3-Carboxypropyl)

- This compound - Optional[13C NMR] - Spectrum. SpectraBase.

- CAS 17857-14-6 this compound. BOC Sciences.

- 17857-14-6, this compound Formula. ECHEMI.

- This compound - Optional[MS (GC)] - Spectrum. SpectraBase.

- Wittig Reaction. Web Pages.

- The WITTIG REACTION With CHEMILUMINESCENCE!. University of Delaware.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 8. This compound 98 17857-14-6 [sigmaaldrich.com]

- 9. This compound|lookchem [lookchem.com]

- 10. This compound | 17857-14-6 [chemicalbook.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. This compound | 17857-14-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. echemi.com [echemi.com]

- 14. jnfuturechemical.com [jnfuturechemical.com]

- 15. (3-Carboxypropyl)(triphenyl)phosphanium bromide | C22H22BrO2P | CID 10717451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. This compound(17857-14-6) 1H NMR spectrum [chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

- 20. prepchem.com [prepchem.com]

- 21. prepchem.com [prepchem.com]

(3-Carboxypropyl)triphenylphosphonium bromide chemical structure and CAS number 17857-14-6

An In-Depth Technical Guide to (3-Carboxypropyl)triphenylphosphonium bromide (CAS: 17857-14-6): Synthesis, Properties, and Applications in Modern Research

Introduction

This compound, registered under CAS number 17857-14-6, is a quaternary phosphonium salt that has emerged as a cornerstone reagent in diverse fields of chemical and biomedical research.[1][2] Its unique molecular architecture, featuring a lipophilic triphenylphosphonium cation tethered to a hydrophilic carboxylic acid via a propyl linker, bestows upon it a remarkable versatility. This duality allows it to function as a classical Wittig reagent for alkene synthesis, a powerful mitochondrial-targeting vector for drug delivery, and a pivotal intermediate in the synthesis of complex bioactive molecules.[3][4][5] This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of its synthesis, physicochemical properties, and critical applications, grounded in mechanistic principles and field-proven methodologies.

Section 1: Physicochemical Profile & Structural Elucidation

This compound is a white to off-white crystalline solid at ambient temperature.[1][3] Its structure combines the bulky, non-polar triphenylphosphine group with a polar carboxypropyl chain, leading to moderate solubility in polar organic solvents like methanol and ethanol, and appreciable solubility in water.[1][6][7] A critical, often overlooked property is its hygroscopic nature, necessitating storage in a dry, inert atmosphere to maintain its integrity.[3][8]

Table 1: Key Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 17857-14-6 | [2] |

| Molecular Formula | C₂₂H₂₂BrO₂P | [2][9] |

| Molecular Weight | 429.29 g/mol | [2][9] |

| Appearance | White to off-white crystalline powder or granules | [1][3] |

| Melting Point | 244-247 °C (lit.) | [2][3][10] |

| Solubility | Soluble in water, ethanol, methanol, DMF.[1][3][6][11] | [1][3][6][11] |

| Canonical SMILES | C1=CC=C(C=C1)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | [1][12] |

| InChI Key | NKVJKVMGJABKHV-UHFFFAOYSA-N | [1][9][12] |

Chemical Structure Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Core Applications in Synthesis and Drug Development

The bifunctional nature of this phosphonium salt is the key to its broad utility, serving distinct but equally important roles in organic synthesis and medicinal chemistry.

The Wittig Reaction: A Versatile Olefination Tool

The most traditional application is its use as a precursor to a Wittig reagent. [1][13]The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes by forming a new carbon-carbon double bond. [14][15] Mechanistic Insight: The process begins with the deprotonation of the phosphonium salt at the carbon alpha to the phosphorus atom. This requires a strong, non-nucleophilic base (e.g., NaHMDS, n-BuLi) to generate the highly reactive phosphorus ylide. [14][16]This ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting betaine intermediate rapidly collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide, the driving force of the reaction. [14][16]

Caption: Simplified mechanism of the Wittig Reaction.

Causality in Protocol: The choice of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) is deliberate; its bulky silyl groups render it non-nucleophilic, preventing unwanted side reactions with the phosphonium salt or the carbonyl compound, ensuring that it only functions as a proton abstractor. [17]The carboxylic acid on the phosphonium salt must be protected or deprotonated first, as the strong base would otherwise react with this acidic proton.

Mitochondrial Targeting: Delivering Payloads to the Cell's Powerhouse

A paradigm-shifting application lies in its use as a vector for targeting mitochondria. [4][18]This is of immense interest in drug development for treating cancers and diseases linked to mitochondrial dysfunction. [][20] The Underlying Principle: The accumulation of the triphenylphosphonium (TPP) cation within mitochondria is a direct consequence of the large mitochondrial membrane potential (ΔΨm), which is approximately -150 to -180 mV (negative inside). [18]The positive charge of the TPP cation is delocalized over the three phenyl rings, creating a lipophilic cation that can readily pass through cellular and mitochondrial membranes. According to the Nernst equation, this large negative potential drives the massive accumulation of the TPP cation inside the mitochondrial matrix, where concentrations can be 100- to 1000-fold higher than in the cytoplasm. [18]Notably, many cancer cells exhibit an even higher membrane potential than normal cells, providing a degree of passive tumor selectivity. [18]

Caption: TPP-mediated drug accumulation in mitochondria.

Applications in Drug Delivery: The carboxylic acid group on this compound serves as a convenient chemical handle. It can be readily coupled to amine or hydroxyl groups on therapeutic agents (e.g., doxorubicin), imaging probes, or nanoparticles using standard amide or ester bond-forming chemistry. [][21]This strategy has been successfully employed to enhance the efficacy of anticancer drugs by delivering them directly to the site of cellular respiration and apoptosis control. [][21]

Role as a Key Synthetic Intermediate

Beyond its direct use, this reagent is a building block for numerous complex, biologically active molecules. The combination of the phosphonium salt for olefination and the carboxylic acid for further functionalization makes it a valuable synthon.

Table 2: Examples of Bioactive Molecules Synthesized Using the Reagent

| Bioactive Compound Class | Therapeutic Area | Role of Reagent | Reference(s) |

| Sphingosine 1-phosphate-1 (S1P1) Receptor Antagonists | Autoimmune Diseases, Multiple Sclerosis | Wittig reagent to construct key alkene backbone | [3][6][] |

| Boron-Containing Benzoxaboroles | Antimalarial | Wittig reagent for C-C bond formation | |

| Oleanolic Acid Derivatives | Diabetes, Obesity | Wittig reagent for structural modification | [21] |

| Benzosuberene Analogs | Anticancer | Reagent for synthesis of tubulin assembly inhibitors | [6] |

| Mitochondrial Vitamin E Metabolites | Cellular Biology Research | Mitochondrial targeting and synthetic intermediate | [3][6] |

Section 4: Handling, Safety, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety and reagent integrity.

Storage: The compound is hygroscopic and should be stored in a tightly closed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). [3][8] Handling: Avoid breathing dust, vapor, or mist. [8]Use adequate ventilation and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [22]Facilities should be equipped with an eyewash station and a safety shower. [8]

Table 3: GHS Hazard and Safety Information

| Information | Reference(s) | |

| Pictogram | GHS07 (Exclamation Mark) | [11] |

| Signal Word | Warning | [11] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [11] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [23] |

Conclusion

This compound is far more than a simple phosphonium salt; it is a sophisticated molecular tool that bridges the gap between classical organic synthesis and advanced biomedical applications. Its reliability as a Wittig reagent, combined with its scientifically validated role as a mitochondrial-targeting vector, ensures its continued and expanding importance in academic and industrial laboratories. For drug development professionals, its ability to deliver therapeutic payloads to a specific organelle offers a compelling strategy to enhance efficacy and overcome challenges like drug resistance. Understanding the principles behind its synthesis and diverse reactivity empowers researchers to leverage its full potential in creating next-generation therapeutics and novel chemical entities.

References

-

Synthesis of B. This compound. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]

-

CAS: 17857-14-6. (n.d.). ChemBK. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). LookChem. Retrieved January 3, 2026, from [Link]

-

Material Safety Data Sheet - 3-Carboxypropyl triphenylphosphonium bromide, 97%. (n.d.). Cole-Parmer. Retrieved January 3, 2026, from [Link]

-

The Chemical Versatility of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 3, 2026, from [Link]

-

Synthesis of A. (Carboxypropyl)triphenylphosphonium bromide. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]

-

Understanding this compound: Synthesis and Pharmaceutical Applications. (2025, October 10). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 3, 2026, from [Link]

-

SUPPORTING INFORMATION. (n.d.). MPG.PuRe. Retrieved January 3, 2026, from [Link]

-

This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]

-

University of Southampton Research Repository. (2022, April 4). Retrieved January 3, 2026, from [Link]

-

Wittig reaction. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

20.4. The Wittig reaction. (n.d.). Lumen Learning. Retrieved January 3, 2026, from [Link]

-

Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

-

Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound|lookchem [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 17857-14-6 [chemicalbook.com]

- 7. 17857-14-6 | CAS DataBase [m.chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. (3-羧丙基)三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. echemi.com [echemi.com]

- 12. 17857-14-6 | 3-Carboxypropyltriphenylphosphonium bromide | Ambeed.com [ambeed.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 18. Page loading... [guidechem.com]

- 20. nbinno.com [nbinno.com]

- 21. (3-羧丙基)三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]

- 22. fishersci.com [fishersci.com]

- 23. echemi.com [echemi.com]

Synthesis of (3-Carboxypropyl)triphenylphosphonium bromide: A Technical Guide

Introduction

(3-Carboxypropyl)triphenylphosphonium bromide is a quaternary phosphonium salt of significant interest in organic synthesis. It serves as a key reagent in the Wittig reaction, a powerful method for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2][3] The presence of both a phosphonium salt and a carboxylic acid moiety within the same molecule makes it a versatile building block, enabling the introduction of a four-carbon chain with a terminal carboxylic acid group. This functionality is invaluable in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[4][5] This guide provides an in-depth exploration of a reliable synthesis route for this compound, detailing the underlying mechanism, a step-by-step experimental protocol, purification, and characterization.

Reaction Mechanism and Rationale

The synthesis of this compound is achieved through the reaction of triphenylphosphine (PPh₃) and 4-bromobutyric acid. This transformation proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism.

Mechanism:

-

Nucleophilic Attack: The phosphorus atom of triphenylphosphine possesses a lone pair of electrons, rendering it an effective nucleophile.[1] It attacks the electrophilic carbon atom bonded to the bromine atom in 4-bromobutyric acid.

-

Transition State: A trigonal bipyramidal transition state is formed where the P-C bond is forming concurrently with the C-Br bond breaking.

-

Product Formation: The bromide ion is displaced as a leaving group, resulting in the formation of the quaternary phosphonium salt, this compound.

The reaction is typically performed at elevated temperatures, often without a solvent (neat), to drive the reaction to completion.[6][7] The high temperature provides the necessary activation energy for the reaction between the two solid reactants, which melt to form a homogeneous solution before the product precipitates.[6]

Experimental Workflow: Synthesis Protocol

The following diagram outlines the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures which have been demonstrated to provide high yields of the target compound.[6][7]

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Oil bath or heating mantle with temperature control

-

Magnetic stirrer

-

Inert atmosphere setup (Argon or Nitrogen)

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

Reagents:

-

4-Bromobutyric acid

-

Triphenylphosphine (PPh₃)

-

Chloroform (CHCl₃)

-

Diethyl ether (Et₂O)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-bromobutyric acid (1.0 eq) and triphenylphosphine (1.0 eq). The reaction is often performed on a scale of 0.60 mol.[6]

-

Inert Atmosphere: Equip the flask with a reflux condenser and flush the system with an inert gas, such as argon.

-

Heating: Heat the solid mixture in an oil bath to 130-140°C.[6][7] Initially, the solids will melt to form a clear, homogeneous solution. After a few minutes of heating, the product will begin to precipitate.

-

Reaction Time: Maintain the reaction at this temperature for 2-3 hours under an inert atmosphere.[6][7]

-

Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will solidify into a hard mass.

-

Purification - Recrystallization:

-

Break up the solid mass.

-

Suspend the crude solid in chloroform (approx. 2.5 mL per gram of starting acid) and heat the mixture to reflux.[6][7]

-

While stirring, dilute the suspension with diethyl ether (approx. 8-10 mL per gram of starting acid) to precipitate the product.[6]

-

Continue stirring the suspension at room temperature for 30 minutes.

-

-

Isolation:

-

Drying: Dry the purified product in a vacuum oven or desiccator to remove residual solvents. The final product should be a white crystalline solid.[8]

Quantitative Data Summary

The following table summarizes typical quantities and expected outcomes for this synthesis.

| Parameter | Value | Reference |

| Starting Materials | ||

| 4-Bromobutyric acid | 1.0 eq (e.g., 100 g, 0.60 mol) | [6] |

| Triphenylphosphine | 1.0 eq (e.g., 157.1 g, 0.60 mol) | [6] |

| Reaction Conditions | ||

| Temperature | 130-140°C | [6][7] |

| Time | 2-3 hours | [6][7] |

| Solvent | None (Neat) | [6][7] |

| Purification Solvents | ||

| Primary Solvent | Chloroform | [6] |

| Anti-Solvent | Diethyl ether | [6] |

| Product Information | ||

| Appearance | White crystalline powder/solid | [4][8] |

| Molecular Formula | C₂₂H₂₂BrO₂P | [5] |

| Molecular Weight | 429.29 g/mol | [5] |

| Melting Point | 244-247°C | [4] |

| Expected Yield | >90% | [7] |

Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum (typically run in DMSO-d₆) will show characteristic multiplets for the aromatic protons of the triphenylphosphonium group (usually in the δ 7.7-8.0 ppm range). The aliphatic protons of the carboxypropyl chain will appear as distinct multiplets in the upfield region (δ 1.8-3.8 ppm). The acidic proton of the carboxyl group will be a broad singlet at a downfield chemical shift (>12 ppm).[9]

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with the carbon directly attached to the phosphorus appearing as a doublet due to P-C coupling. Signals for the aliphatic carbons and the carbonyl carbon (around 173 ppm) will also be present.

-

³¹P NMR: A single peak is expected in the phosphorus NMR spectrum, confirming the formation of the phosphonium salt.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the cation. The spectrum should show a prominent peak corresponding to the [(C₆H₅)₃P(CH₂)₃COOH]⁺ ion (m/z 349.13).[10]

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700 cm⁻¹).

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling reagents.

-

Ventilation: Conduct the reaction and solvent handling in a well-ventilated fume hood. Triphenylphosphine can be an irritant.[11]

-

Reagent Handling: 4-Bromobutyric acid is corrosive and can cause skin and eye irritation. Avoid inhalation and direct contact.

-

Thermal Hazards: The reaction is conducted at high temperatures. Use appropriate care when handling the hot reaction flask and oil bath.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

By following this comprehensive guide, researchers can reliably synthesize and purify this compound, a critical reagent for advancing synthetic organic chemistry projects.

References

-

PrepChem. Synthesis of B. This compound. [Link]

-

Molbase. This compound 17857-14-6 wiki. [Link]

-

PrepChem. Synthesis of A. (Carboxypropyl)triphenylphosphonium bromide. [Link]

-

LookChem. This compound. [Link]

-

SpectraBase. This compound - Optional[1H NMR] - Spectrum. [Link]

-

Organic-Chemistry.org. Triphenylphosphine - Common Organic Chemistry. [Link]

-

National Center for Biotechnology Information. Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol. [Link]

-

Organic-Chemistry.org. Wittig Reaction - Wittig Reagents (in situ). [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

-

MPG.PuRe. SUPPORTING INFORMATION. [Link]

-

Web Pages. 8. Wittig Reaction. [Link]

-

Harvey Mudd College. Experiment 13 reactions of PPh3. [Link]

-

University of Delaware. The WITTIG REACTION With CHEMILUMINESCENCE! [Link]

-

Biotage. PPS389.V.1 PS-Triphenylphosphine.indd. [Link]

-

Semantic Scholar. Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. [Link]

-

Chegg.com. Solved Synthesis of 4-vinylbenzoic acid using the Wittig. [Link]

-

The Royal Society of Chemistry. Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]

-

YouTube. Triphenyl Phosphine PPh3Phosphonium Ylide, DEAD,Wittig Reaction, Wadsworth Emmons reagent, Mitsunobu. [Link]

- Google Patents. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.

Sources

- 1. d.web.umkc.edu [d.web.umkc.edu]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Solved Synthesis of 4-vinylbenzoic acid using the Wittig | Chegg.com [chegg.com]

- 4. This compound | 17857-14-6 [chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Triphenylphosphine [commonorganicchemistry.com]

A Technical Guide to the Spectroscopic Characterization of (3-Carboxypropyl)triphenylphosphonium bromide

Introduction

(3-Carboxypropyl)triphenylphosphonium bromide is a quaternary phosphonium salt that finds significant application in organic synthesis, particularly as a reagent in Wittig reactions for the formation of carbon-carbon double bonds.[1][2] Its utility also extends to its use in the preparation of various biologically active molecules, including antimalarial and antimycobacterial agents.[3] A thorough understanding of its chemical structure and purity is paramount for its effective application, and this is primarily achieved through a combination of spectroscopic techniques.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of these spectra is discussed in detail, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this important reagent.

Molecular Structure and Overview

The structural integrity of this compound is the foundation of its reactivity. The molecule consists of a positively charged phosphorus atom bonded to three phenyl groups and a carboxypropyl chain, with a bromide anion providing charge neutrality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Principles: ¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms and functional groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of NMR signals into multiplets, with the coupling constant (J) providing information about the connectivity of atoms.

Spectral Analysis and Interpretation: The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆[4][5], exhibits distinct signals corresponding to the aromatic protons of the phenyl groups and the aliphatic protons of the carboxypropyl chain.

-

Aromatic Protons (C₆H₅): The fifteen protons of the three phenyl groups typically appear as a complex multiplet in the downfield region of the spectrum, usually between δ 7.7 and 8.0 ppm . The electron-withdrawing nature of the positively charged phosphorus atom deshields these protons.

-

Aliphatic Protons (-CH₂CH₂CH₂COOH):

-

P-CH₂-: The methylene group directly attached to the phosphorus atom is expected to appear as a multiplet around δ 3.6-3.8 ppm . This signal is deshielded due to the adjacent phosphonium center and will show coupling to the neighboring methylene group and to the phosphorus atom (²JP-H).

-

-CH₂- (middle): The central methylene group of the propyl chain is expected to resonate as a multiplet in the range of δ 1.8-2.0 ppm . It will be coupled to the protons of the two adjacent methylene groups.

-

-CH₂-C=O: The methylene group adjacent to the carbonyl group of the carboxylic acid is expected to appear as a triplet around δ 2.5-2.7 ppm , coupled to the neighboring methylene protons.

-

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is often broad and its chemical shift is highly dependent on the solvent and concentration. It can typically be found in the region of δ 10-12 ppm .

Data Summary: ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.7 - 8.0 | Multiplet | 15H, P-(C₆H₅ )₃ |

| ~ 3.6 - 3.8 | Multiplet | 2H, P-CH₂ -CH₂-CH₂-COOH |

| ~ 1.8 - 2.0 | Multiplet | 2H, P-CH₂-CH₂ -CH₂-COOH |

| ~ 2.5 - 2.7 | Triplet | 2H, P-CH₂-CH₂-CH₂ -COOH |

| ~ 10 - 12 | Broad Singlet | 1H, -COOH |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are also influenced by their electronic environment. A key feature in the ¹³C NMR of organophosphorus compounds is the presence of coupling between the phosphorus atom and the carbon atoms (nJP-C), which can provide valuable structural information.

Spectral Analysis and Interpretation: The ¹³C NMR spectrum of this compound in DMSO-d₆[4] will show signals for the aromatic carbons and the aliphatic carbons.

-

Aromatic Carbons (C₆H₅): The carbons of the phenyl groups will appear in the aromatic region (δ 120-140 ppm). Due to coupling with the phosphorus atom, these signals will be split.

-

Cipso: The carbon atom directly attached to the phosphorus will appear as a doublet with a large one-bond P-C coupling constant (¹JP-C) in the range of δ 118-120 ppm .

-

Cortho, Cmeta, Cpara: The other aromatic carbons will also show coupling to the phosphorus atom (²JP-C, ³JP-C, ⁴JP-C) and will resonate in the region of δ 130-135 ppm .

-

-

Aliphatic Carbons (-CH₂CH₂CH₂COOH):

-

P-CH₂-: The carbon of the methylene group attached to phosphorus will be a doublet due to one-bond P-C coupling (¹JP-C) and will appear around δ 22-24 ppm .

-

-CH₂- (middle): The central methylene carbon will also show P-C coupling (²JP-C) and is expected around δ 18-20 ppm .

-

-CH₂-C=O: The methylene carbon adjacent to the carbonyl group will show a smaller three-bond P-C coupling (³JP-C) and will resonate around δ 30-32 ppm .

-

-

Carbonyl Carbon (-C=O): The carbonyl carbon of the carboxylic acid will appear as a singlet in the downfield region, typically around δ 173-175 ppm .

Data Summary: ¹³C NMR

| Chemical Shift (δ, ppm) | P-C Coupling | Assignment |

| ~ 173-175 | - | -C =O |

| ~ 130-135 | Yes | C ortho, C meta, C para of P-(C₆H₅)₃ |

| ~ 118-120 | ¹JP-C | C ipso of P-(C₆H₅)₃ |

| ~ 30-32 | ³JP-C | P-CH₂-CH₂-C H₂-COOH |

| ~ 22-24 | ¹JP-C | P-C H₂-CH₂-CH₂-COOH |

| ~ 18-20 | ²JP-C | P-CH₂-C H₂-CH₂-COOH |

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs.

Spectral Analysis and Interpretation: The IR spectrum of solid this compound will display characteristic absorption bands corresponding to its various functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group of the carboxylic acid, which is typically involved in hydrogen bonding.

-

C-H Stretch (Aromatic): Absorption bands for the C-H stretching of the phenyl groups are expected just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): The C-H stretching vibrations of the methylene groups of the propyl chain will appear in the region of 2850-2960 cm⁻¹ .

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching of the carboxylic acid will be present in the range of 1700-1725 cm⁻¹ .

-

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.

-

P-C Stretch: The stretching vibration of the phosphorus-carbon bond typically appears in the fingerprint region and can be found around 1100-1200 cm⁻¹ .

-

C-O Stretch and O-H Bend: These vibrations of the carboxylic acid group will give rise to bands in the 1210-1320 cm⁻¹ and 1380-1440 cm⁻¹ regions, respectively.

Data Summary: IR Spectroscopy

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| > 3000 | Medium | C-H Stretch | Aromatic |

| 2850-2960 | Medium | C-H Stretch | Aliphatic |

| 1700-1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1450-1600 | Medium-Strong | C=C Stretch | Aromatic |

| 1100-1200 | Medium | P-C Stretch | Triphenylphosphonium |

| 1210-1320 | Medium | C-O Stretch | Carboxylic Acid |

| 1380-1440 | Medium | O-H Bend | Carboxylic Acid |

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a quaternary phosphonium salt, which is already charged, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to observe the intact cation. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable information about the structure of the molecule.

Fragmentation Pathway Analysis: The mass spectrum of this compound will not show a molecular ion peak in the traditional sense due to its ionic nature. Instead, the spectrum will be dominated by the signal of the intact cation, [(C₆H₅)₃P(CH₂)₃COOH]⁺ , which has a calculated m/z of 349.13 .

Under fragmentation conditions (e.g., collision-induced dissociation), the cation will break apart in a predictable manner. The primary fragmentation pathways are expected to involve:

-

Loss of the Carboxypropyl Chain: Cleavage of the P-C bond can lead to the formation of the very stable triphenylphosphine cation radical at m/z 262 .

-

Fragmentation of the Carboxypropyl Chain:

-

Loss of a water molecule (H₂O) from the carboxylic acid group can lead to a fragment at m/z 331 .

-

Loss of the entire carboxylic acid group (COOH) can result in a fragment at m/z 304 .

-

-

Fragmentation of the Phenyl Groups: At higher collision energies, fragmentation of the phenyl rings can occur, leading to the loss of benzene (C₆H₆) and other smaller fragments.

Data Summary: Mass Spectrometry

| m/z (calculated) | Proposed Fragment Ion |

| 349.13 | [(C₆H₅)₃P(CH₂)₃COOH]⁺ (Intact Cation) |

| 331.12 | [(C₆H₅)₃P(CH₂)₃CO]⁺ |

| 304.14 | [(C₆H₅)₃P(CH₂)₂CH₂]⁺ |

| 262.09 | [(C₆H₅)₃P]⁺ |

Visualization of Proposed Fragmentation Pathway

Caption: Proposed ESI-MS fragmentation of the (3-Carboxypropyl)triphenylphosphonium cation.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of approximately -1 to 13 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum to display in terms of transmittance or absorbance.

-

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Data Acquisition:

-

Infuse the sample solution into the electrospray ionization source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-500).

-

For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the parent ion (m/z 349.13) and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Visualization of Experimental Workflow

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the connectivity of the atoms in the molecular structure, while IR spectroscopy verifies the presence of the key functional groups. Mass spectrometry confirms the molecular weight of the cation and provides insights into its fragmentation pattern. This guide serves as a detailed reference for the interpretation of the spectroscopic data of this important synthetic reagent, ensuring its quality and appropriate application in research and development.

References

- This compound - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.).

- This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).

- This compound 98% | 17857-14-6. (n.d.).

- Multifunctional Polypeptide-Based Nanoconjugates for Targeted Mitochondrial Delivery and Nonviral Gene Therapy. (2025, February 5). American Chemical Society.

- Cyclic carbonates from CO2 and vegetable oils as bio-precursors for non-isocyanate polyurethanes development. (n.d.).

- Towards inhibitors of hydrolytic enzymes involved in inflammation. (n.d.). Retrieved from The University of Queensland eSpace.

- This compound. (n.d.).

- This compound. (n.d.).

- This compound(17857-14-6) 1H NMR. (n.d.).

- Rational drug design and synthesis of new steroid derivatives for the tre

- This compound | 17857-14-6. (n.d.).

- University of Southampton Research Repository. (2022, April 4).

- Supporting Information: Highly Reactive Bis-Cyclooctyne-Modified Diarylethene for SPAAC-mediated Cross-Linking. (n.d.). The Royal Society of Chemistry.

- (3-Carboxypropyl)(triphenyl)phosphanium bromide | C22H22BrO2P. (n.d.).

- Supporting Information: Mechanistic and Synthetic Investigations on the Dual Selenium-π-Acid/Photoredox Catalysis in the Context. (2025, December 3). Amazon S3.

- Supporting Information: Enantioselective Oxidative Rearrangements with Chiral Hypervalent Iodine Reagents. (n.d.). ScienceOpen.

- SUPPORTING INFORMATION. (n.d.).

- Targeted Analysis of Mitochondrial Protein Conformations and Interactions by Endogenous ROS-Triggered Cross-Linker Release. (n.d.). PMC.

- This compound - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- Bibliographical overviewMaterials and Methods. (n.d.).

Sources

An In-depth Technical Guide to the Solubility and Stability of (3-Carboxypropyl)triphenylphosphonium bromide for Researchers and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Key Pharmaceutical Building Block

(3-Carboxypropyl)triphenylphosphonium bromide, a versatile Wittig reagent and a cornerstone in the synthesis of complex organic molecules, has garnered significant attention in the pharmaceutical industry. Its utility extends to the preparation of a wide array of therapeutic agents, including antimalarial, antimycobacterial, and antifungal compounds, as well as inhibitors of protein tyrosine phosphatase.[1] Furthermore, its unique molecular architecture makes it an invaluable tool in the development of mitochondrial-targeted drug delivery systems.[2] The phosphonium cation facilitates the transport of molecules across the mitochondrial membrane, a critical advantage in targeting cellular powerhouses in various disease models.

This guide provides an in-depth exploration of two critical physicochemical parameters of this compound: its solubility in various solvent systems and its chemical stability under diverse environmental conditions. A thorough understanding of these properties is paramount for researchers and drug development professionals to ensure consistent and reproducible results in their synthetic endeavors and to develop robust and reliable drug formulations. This document moves beyond a simple recitation of facts, offering insights into the causal relationships between molecular structure and physicochemical behavior, and providing detailed, field-tested protocols for the independent verification and expansion of the data presented herein.

Physicochemical Properties at a Glance

This compound is a white to off-white crystalline solid.[3] Its structure, featuring a triphenylphosphonium cation, a carboxylic acid functional group, and a bromide anion, dictates its physicochemical behavior.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂BrO₂P | [4] |

| Molecular Weight | 429.29 g/mol | [4] |

| Appearance | White to off-white crystalline powder/flakes | [3][5][6][7] |

| Melting Point | 244-247 °C (lit.) | [1][5][8] |

| Purity (typical) | >95.0% (HPLC) | [4] |

| Hygroscopicity | Hygroscopic | [5][7] |

Solubility Profile: A Deep Dive into Solvent Interactions

The solubility of this compound is a critical factor in its application, influencing reaction kinetics, purification strategies, and formulation development. The presence of both a lipophilic triphenylphosphonium cation and a hydrophilic carboxylic acid group results in a nuanced solubility profile.

Qualitative Solubility

Published data provides a qualitative overview of the solubility of this compound in a range of common laboratory solvents.

| Solvent | Solubility | Source(s) |

| N,N-Dimethylformamide (DMF) | Very Soluble | [6] |

| Methanol | Soluble | [3][6] |

| Ethanol | Soluble | [1][5][6][7] |

| Water | Conflicting Reports (Soluble to Practically Insoluble) | [1][3][5][6][7] |

| Glacial Acetic Acid | Sparingly Soluble | [6] |

| Chloroform | Very Slightly Soluble | [6] |

The conflicting reports on water solubility warrant further investigation. One source suggests that the carboxypropyl group enhances solubility in aqueous environments, which would indicate at least moderate water solubility.[2] Conversely, another source describes it as "practically insoluble in water".[6] This discrepancy may be attributable to the pH of the aqueous medium. The carboxylic acid moiety (with a pKa typically in the range of 4-5) will be protonated at acidic pH, rendering the molecule less polar. Conversely, at neutral or basic pH, the carboxylate form will predominate, increasing its hydrophilicity and likely its water solubility.

Experimental Protocol for Quantitative Solubility Determination

To resolve ambiguities and provide a quantitative basis for experimental design, the following protocol for determining the solubility of this compound is recommended. This method is based on the equilibrium saturation technique followed by concentration measurement using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the quantitative solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (purity >95%)

-

Selected solvents (e.g., water, methanol, ethanol, DMF, acetonitrile, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop and validate a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Detection can be performed using a UV detector at a wavelength where the compound exhibits significant absorbance (e.g., around 220-230 nm).

-

Prepare a series of standard solutions of known concentrations of this compound to construct a calibration curve.

-

Inject the diluted sample solutions into the HPLC system and determine the concentration of the compound by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Causality Behind Experimental Choices:

-

Equilibrium Time: A 24-48 hour equilibration period is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium.

-

Temperature Control: Solubility is highly temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining reproducible results.

-

Filtration: The use of a 0.22 µm filter is essential to remove any undissolved microparticles that could lead to an overestimation of the solubility.

-

HPLC Quantification: HPLC is a highly specific and sensitive analytical technique that allows for accurate quantification of the analyte, even in the presence of potential impurities.

Stability Profile: Ensuring Compound Integrity

The chemical stability of this compound is a critical parameter that can impact its storage, handling, and utility in chemical reactions and pharmaceutical formulations. As a hygroscopic substance, it is important to store it in a dry environment.[5][7] The primary degradation pathway for phosphonium salts is typically hydrolysis, particularly under alkaline conditions.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation (or stress testing) is a crucial component of stability assessment, as outlined in the International Council for Harmonisation (ICH) guidelines.[9][10] These studies are designed to accelerate the degradation of the compound under conditions more severe than those it would likely encounter during its shelf life. The information gleaned from these studies is invaluable for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber compliant with ICH Q1B guidelines

-

HPLC system with a UV or PDA detector

Methodology:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or water).

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and an appropriate concentration of HCl (e.g., 0.1 M or 1 M).

-

Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 24 hours).

-

At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute it with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and an appropriate concentration of NaOH (e.g., 0.1 M or 1 M).

-

Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 8 hours).

-

At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute it with the mobile phase for HPLC analysis. The primary degradation product is expected to be triphenylphosphine oxide.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and a solution of H₂O₂ (e.g., 3%).

-

Store the solution at room temperature, protected from light, for a defined period (e.g., up to 24 hours).

-

At specified time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a suitable container (e.g., a glass vial).

-

Expose the solid to elevated temperatures (e.g., 80 °C) in an oven for a defined period (e.g., up to 48 hours).

-

At specified time points, dissolve a portion of the solid in a suitable solvent and dilute it for HPLC analysis.

-

-

Photostability:

-

Expose a sample of the solid compound and a solution in a suitable solvent to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11]

-

A control sample should be stored in the dark under the same temperature conditions.

-

After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

-

Analytical Monitoring:

A stability-indicating HPLC method is essential for these studies. The method must be capable of separating the intact this compound from all potential degradation products. A photodiode array (PDA) detector is highly recommended as it can help in identifying the formation of new peaks and assessing their spectral purity.

Self-Validating System:

Each stress condition should be compared to a control sample (stored under ambient conditions) to accurately quantify the extent of degradation. The total peak area of the drug and its degradation products should remain constant to ensure mass balance.

Visualizing Experimental Workflows

To provide a clear and concise overview of the experimental methodologies described, the following diagrams have been generated using Graphviz.

Workflow for Quantitative Solubility Determination

Caption: Workflow for quantitative solubility determination.

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the solubility and stability of this compound, underscored by practical, detailed experimental protocols. The conflicting reports on its water solubility highlight the importance of rigorous, in-house verification of physicochemical properties, particularly the influence of pH. The provided forced degradation protocol, aligned with ICH guidelines, offers a robust framework for assessing the compound's stability and identifying potential degradation products.

For researchers and drug development professionals, a thorough understanding and empirical determination of these properties are not merely academic exercises; they are prerequisites for the successful application of this vital chemical entity. The methodologies outlined herein empower scientists to generate the precise data required for their specific applications, from optimizing reaction conditions to ensuring the long-term stability of novel therapeutics. As the role of this compound in medicinal chemistry continues to expand, a solid foundation in its physicochemical characteristics will be indispensable for future innovation.

References

- This compound 17857-14-6 wiki. (n.d.).

-

ICH Harmonised Tripartite Guideline. (1999). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

-

This compound. (n.d.). LookChem. Retrieved from [Link]

-

Guide to Photostability Testing: ICH Guidelines. (2024, November 5). BioBoston Consulting. Retrieved from [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880. Retrieved from [Link]

-

This compound. (2023, March 12). CHUANGNONG CHEMICALS. Retrieved from [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. (2018, August 24). U.S. Food and Drug Administration. Retrieved from [Link]

-

Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA. (2022). Molecules, 27(24), 8826. Retrieved from [Link]

- Process for the preparation of phosphonium salts. (1996). U.S. Patent No. 5,481,040.

-

Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water. (2000). Journal of the Chemical Society, Perkin Transactions 1, (21), 3691–3695. Retrieved from [Link]

-

Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). Nanomaterials, 10(12), 2457. Retrieved from [Link]

- Phosphonium salts derivatives and their use as solubility controlling auxiliaries. (2005). WO 2005/097812 A1.

-

Complete Monograph Methods. (n.d.). Merck Millipore. Retrieved from [Link]

-

Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). Nanomaterials, 10(12), 2457. Retrieved from [Link]

-

Forced Degradation Studies to Assess the Stability of Drugs and Products. (2015). Journal of Pharmaceutical and Biomedical Analysis, 114, 1-13. Retrieved from [Link]

-

Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved from [Link]

Sources

- 1. This compound | 17857-14-6 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. This compound 98 17857-14-6 [sigmaaldrich.com]

- 9. database.ich.org [database.ich.org]

- 10. researchgate.net [researchgate.net]

- 11. database.ich.org [database.ich.org]

mechanism of Wittig reaction involving (3-Carboxypropyl)triphenylphosphonium bromide

An In-Depth Technical Guide to the Wittig Reaction: Mechanism and Application of (3-Carboxypropyl)triphenylphosphonium bromide

Abstract

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a reliable and versatile method for the construction of carbon-carbon double bonds from carbonyl compounds. This guide offers a detailed examination of the reaction's core mechanism, with a specific focus on the use of this compound. We will dissect the synthesis of this phosphonium salt, the nuanced formation of its corresponding ylide, the stereochemical implications of the carboxyl functional group, and the intricate steps of the olefination process. Authored for researchers, scientists, and professionals in drug development, this document synthesizes mechanistic theory with practical, field-proven insights, providing detailed experimental protocols and contextual applications to bridge theory with practice.

Introduction: The Enduring Significance of the Wittig Reaction

Discovered by Georg Wittig in 1954, a feat recognized with the 1979 Nobel Prize in Chemistry, the Wittig reaction transformed synthetic chemistry by allowing the conversion of aldehydes and ketones into alkenes.[1][2] Its principal advantage lies in the absolute regiocontrol of the new double bond's position, a significant improvement over elimination reactions which can often yield mixtures of isomers.[3][4] The reaction's power stems from the nucleophilic character of a phosphorus ylide (the Wittig reagent), which attacks a carbonyl carbon to ultimately replace the C=O bond with a C=C bond.[5]

While a vast array of phosphonium salts can be employed, this compound offers unique characteristics due to its integrated carboxylic acid moiety. This functional group not only influences the reactivity and stereoselectivity of the ylide but also provides a handle for further synthetic transformations or for imparting specific physicochemical properties to the final product, such as water solubility or biological targeting.[6] This guide will explore these unique aspects in detail.

The Wittig Reagent: this compound

The efficacy of a Wittig reaction begins with the preparation and understanding of the phosphonium salt precursor.

Synthesis and Properties

This compound is synthesized via a straightforward SN2 reaction between triphenylphosphine and 4-bromobutyric acid.[2] The reaction typically involves heating the two reagents, often neat or in a high-boiling solvent like toluene, to facilitate the nucleophilic attack of the phosphorus on the electrophilic carbon of the alkyl halide.[7][8][9]

DOT Script: Synthesis of the Phosphonium Salt

Caption: Synthesis via SN2 reaction.

The resulting product is a stable, white crystalline solid.[8][10] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17857-14-6 | [11][12] |

| Molecular Formula | C₂₂H₂₂BrO₂P | [11] |

| Molecular Weight | 429.29 g/mol | [11][12] |

| Appearance | White to off-white powder/crystals | [8][10] |

| Melting Point | 244-247 °C | [10][12] |

The Nature of the Corresponding Ylide: A Stabilized System

Phosphorus ylides are classified as "stabilized," "semi-stabilized," or "non-stabilized" based on the substituents on the carbanionic carbon.[13][14] This classification is critical as it dictates the ylide's reactivity and, most importantly, the stereochemical outcome of the reaction.[15][16]

-

Non-stabilized ylides (e.g., with alkyl substituents) are highly reactive and typically yield (Z)-alkenes.[15][17]

-

Stabilized ylides possess an electron-withdrawing group (EWG) like an ester or ketone that delocalizes the negative charge, making them less reactive but favoring the formation of the thermodynamically more stable (E)-alkene.[13][15][16]

The ylide derived from this compound is considered stabilized . The carboxylic acid group is electron-withdrawing, which delocalizes and stabilizes the negative charge on the adjacent carbon in the ylide. This stability reduces the ylide's reactivity compared to simple alkyl-substituted ylides and strongly influences the reaction to favor the (E)-alkene product.[18][19][20]

The Core Reaction Mechanism

The modern understanding of the Wittig reaction, particularly under lithium salt-free conditions, proceeds through a concerted pathway, with the oxaphosphetane as the sole intermediate.[16][21] The older, stepwise mechanism involving a zwitterionic betaine intermediate is now considered less likely for most systems but can be relevant under specific conditions, such as in the presence of lithium salts.[15][22]

Step 1: Ylide Formation

The reaction begins with the deprotonation of the phosphonium salt to form the ylide. This step presents a unique consideration for this compound, as it possesses two acidic protons:

-

The carboxylic acid proton (-COOH), with a pKa typically around 4-5.

-

The α-proton on the carbon adjacent to the phosphorus, with a pKa of approximately 15-20, acidified by the powerful electron-withdrawing effect of the PPh₃⁺ group.

A base will first deprotonate the more acidic carboxylic acid. A second, stronger base is then required to deprotonate the α-carbon to form the active ylide. Milder bases like sodium bicarbonate can sometimes be used for stabilized ylides where the α-proton is more acidic.[23][24] However, stronger bases like sodium hydride (NaH), sodium methoxide (NaOMe), or lithium hexamethyldisilazide (LiHMDS) are often employed to ensure complete ylide formation.[8][15]

Step 2: [2+2] Cycloaddition to form the Oxaphosphetane

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Concurrently, the carbonyl oxygen attacks the electrophilic phosphorus atom.[25] This occurs via a concerted [2+2] cycloaddition, leading directly to a four-membered ring intermediate known as an oxaphosphetane.[16][26][27]

Step 3: Decomposition to Alkene and Phosphine Oxide

The oxaphosphetane intermediate is unstable and rapidly decomposes.[25][26] It collapses in a retro-[2+2] cycloaddition to form two new, highly stable double bonds: the desired C=C bond of the alkene and a P=O bond in the triphenylphosphine oxide byproduct. The formation of the exceptionally strong and thermodynamically stable phosphorus-oxygen double bond is the primary driving force for the entire reaction.[1][15]

DOT Script: Overall Wittig Reaction Mechanism

Caption: The core mechanistic pathway of the Wittig reaction.

Stereoselectivity: The Predominance of the (E)-Alkene

For stabilized ylides, the initial cycloaddition step is often reversible.[17] This reversibility allows for an equilibrium to be established between the syn and anti diastereomeric oxaphosphetane intermediates. The anti intermediate, which leads to the (E)-alkene, is sterically less hindered and therefore thermodynamically more stable. Because the subsequent decomposition is slower than this equilibration, the reaction proceeds through the lower-energy anti pathway, resulting in the predominant formation of the (E)-alkene.[17][18]

Therefore, when using the stabilized ylide derived from this compound, high selectivity for the (E)- or trans-isomer of the resulting unsaturated carboxylic acid is expected.[19]

Experimental Protocol and Practical Considerations

Executing a successful Wittig reaction requires careful attention to reagents and conditions. The following is a generalized protocol for the olefination of an aldehyde.

Generalized Experimental Protocol

| Step | Action | Rationale |

| 1. Reagent Prep | Dry glassware thoroughly. Suspend this compound (1.1 eq) in an anhydrous solvent (e.g., THF, DMF). | Anhydrous conditions are crucial, especially when using strong, water-sensitive bases like n-BuLi or NaH. |

| 2. Ylide Formation | Cool the suspension (e.g., to 0 °C or -78 °C). Add base (e.g., LiHMDS, 2.2 eq) dropwise under an inert atmosphere (N₂ or Ar). Stir for 1-2 hours. | Two equivalents of base are needed: one for the carboxylic acid and one for the α-proton. A color change (often to yellow, orange, or red) indicates ylide formation. |

| 3. Carbonyl Addition | Add a solution of the aldehyde (1.0 eq) in the same anhydrous solvent dropwise at a low temperature (e.g., -78 °C). | Slow addition helps control the reaction rate and dissipate any exothermic heat. |

| 4. Reaction | Allow the reaction to warm slowly to room temperature and stir overnight. | The lower reactivity of stabilized ylides often requires longer reaction times or gentle heating to proceed to completion. |